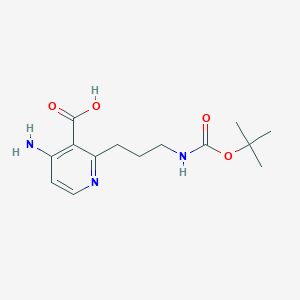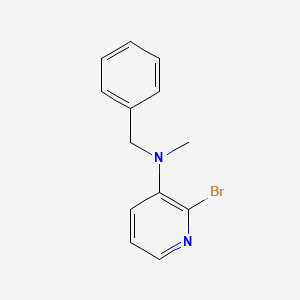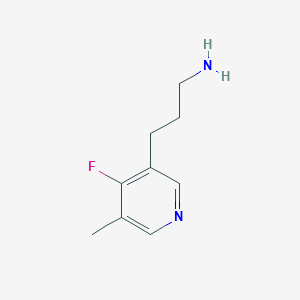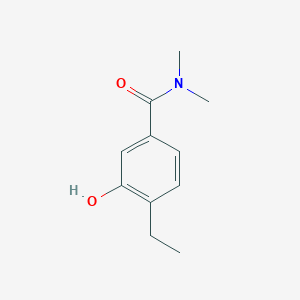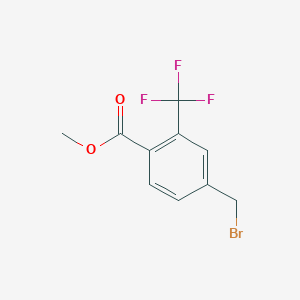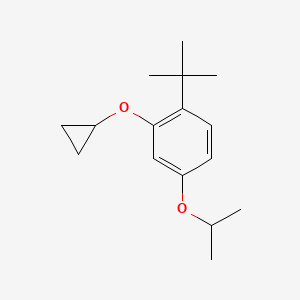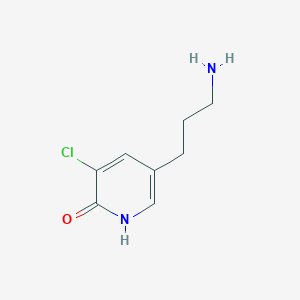
5-(3-Aminopropyl)-3-chloropyridin-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Aminopropyl)-3-chloropyridin-2-OL is a chemical compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group attached to a propyl chain, a chlorine atom at the third position, and a hydroxyl group at the second position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)-3-chloropyridin-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine and 3-aminopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(3-Aminopropyl)-3-chloropyridin-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyridines.
科学的研究の応用
5-(3-Aminopropyl)-3-chloropyridin-2-OL has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 5-(3-Aminopropyl)-3-chloropyridin-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom and hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and biological effects.
類似化合物との比較
Similar Compounds
3-Aminopropyltriethoxysilane: This compound is similar in structure but contains a triethoxysilane group instead of a pyridine ring.
3-(3-Aminopropyl)-5-arylidene-2-thioxo-1,3-thiazolidine-4-ones: These compounds have a thiazolidine ring and are studied for their potential as protein kinase inhibitors.
Uniqueness
5-(3-Aminopropyl)-3-chloropyridin-2-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C8H11ClN2O |
|---|---|
分子量 |
186.64 g/mol |
IUPAC名 |
5-(3-aminopropyl)-3-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11ClN2O/c9-7-4-6(2-1-3-10)5-11-8(7)12/h4-5H,1-3,10H2,(H,11,12) |
InChIキー |
HILVGMVNJCULSE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC=C1CCCN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




